molecular formula C12H14ClNO B1613510 1-(3-Chloro-4-methylphenyl)piperidin-4-one CAS No. 938459-09-7

1-(3-Chloro-4-methylphenyl)piperidin-4-one

Cat. No.: B1613510
CAS No.: 938459-09-7
M. Wt: 223.7 g/mol
InChI Key: AQYBAIHPUWXOAS-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)piperidin-4-one is a versatile small molecule scaffold used primarily in research and development. It has the molecular formula C₁₂H₁₄ClNO and a molecular weight of 223.7 g/mol . This compound is notable for its structural features, which include a piperidinone ring substituted with a 3-chloro-4-methylphenyl group.

Preparation Methods

The synthesis of 1-(3-Chloro-4-methylphenyl)piperidin-4-one typically involves the reaction of 3-chloro-4-methylbenzaldehyde with piperidine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

1-(3-Chloro-4-methylphenyl)piperidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)piperidin-4-one is used extensively in scientific research due to its versatile chemical structure. Its applications include:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(3-Chloro-4-methylphenyl)piperidin-4-one can be compared with other piperidinone derivatives, such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-9-2-3-10(8-12(9)13)14-6-4-11(15)5-7-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYBAIHPUWXOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCC(=O)CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640806
Record name 1-(3-Chloro-4-methylphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938459-09-7
Record name 1-(3-Chloro-4-methylphenyl)-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938459-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-methylphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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